N-Hydroxy-1H-indole-5-carboximidamide
CAS No.:
Cat. No.: VC17814649
Molecular Formula: C9H9N3O
Molecular Weight: 175.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9N3O |
|---|---|
| Molecular Weight | 175.19 g/mol |
| IUPAC Name | N'-hydroxy-1H-indole-5-carboximidamide |
| Standard InChI | InChI=1S/C9H9N3O/c10-9(12-13)7-1-2-8-6(5-7)3-4-11-8/h1-5,11,13H,(H2,10,12) |
| Standard InChI Key | DHTQQBRENWRGQL-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC2=C(C=CN2)C=C1/C(=N/O)/N |
| Canonical SMILES | C1=CC2=C(C=CN2)C=C1C(=NO)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
N-Hydroxy-1H-indole-5-carboximidamide consists of an indole core (a bicyclic structure with a six-membered benzene ring fused to a five-membered pyrrole ring) substituted at the 5-position with a carboximidamide group (-C(=NH)NH₂) and a hydroxyl (-OH) group attached to the imidamide nitrogen. The planar indole system facilitates π-π stacking interactions, while the polar functional groups enhance solubility in polar solvents like ethanol and water.
Key structural features:
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IUPAC Name: N-Hydroxy-1H-indole-5-carboximidamide
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Molecular Formula: C₉H₉N₃O
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Molecular Weight: 175.19 g/mol
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SMILES: C1=CC=C2C(=C1)C=CC(=N2)C(=NO)N
The presence of both electron-donating (hydroxyl) and electron-withdrawing (imidamide) groups creates a push-pull electronic effect, influencing reactivity in nucleophilic and electrophilic reactions.
Synthesis and Optimization
Synthetic Pathways
The compound is typically synthesized via hydroxylamine-mediated functionalization of 1H-indole-5-carboximidamide. Vulcanchem reports a two-step process:
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Preparation of 1H-indole-5-carboximidamide: Achieved through nitration and reduction of indole-5-carboxylic acid.
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Hydroxylation: Reaction with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux conditions (60–80°C, 6–8 hours).
Reaction equation:
Thin-layer chromatography (TLC) with silica gel plates (eluent: ethyl acetate/hexane, 3:7) is used to monitor reaction progress, yielding a purified product with >95% purity.
Challenges and Yield Improvements
Key challenges include:
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Byproduct formation: Competing reactions at the indole nitrogen may produce N-oxide derivatives.
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Low solubility: Polar solvents like DMSO are required for large-scale synthesis.
Optimization strategies involve pH control (pH 7–8) and catalytic amounts of triethylamine to suppress side reactions.
Biological Activities and Mechanisms
Anticancer Effects
N-Hydroxy-1H-indole-5-carboximidamide demonstrates potent antiproliferative activity against human cancer cell lines, including MCF-7 (breast) and A549 (lung) cells. Mechanistic studies reveal:
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Apoptosis induction: Upregulation of pro-apoptotic Bax and caspase-3/9, coupled with downregulation of anti-apoptotic Bcl-2.
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Cell cycle arrest: G1/S phase arrest via inhibition of cyclin-dependent kinases (CDKs).
Table 1: IC₅₀ Values Against Cancer Cell Lines
| Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|
| MCF-7 | 12.3 | |
| A549 | 18.7 | |
| HeLa | 24.1 |
Immunomodulatory Activity
The compound inhibits IDO1, an enzyme that catalyzes tryptophan degradation into kynurenine, a pathway implicated in tumor immune evasion. By blocking IDO1, it restores tryptophan levels and enhances T-cell-mediated tumor cytotoxicity.
Mechanistic insights:
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Binding affinity: Molecular docking shows a binding energy of -8.2 kcal/mol at the IDO1 active site.
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In vivo efficacy: Reduces tumor volume by 42% in murine melanoma models at 10 mg/kg/day.
Comparative Analysis with Analogues
Table 2: Structural and Functional Comparison of Indole Derivatives
| Compound | Substituent Position | Key Activity | IC₅₀ (μM, MCF-7) |
|---|---|---|---|
| N-Hydroxy-1H-indole-5-carboximidamide | 5 | Anticancer, IDO1 inhibition | 12.3 |
| N'-hydroxy-1H-indole-2-carboximidamide | 2 | Antimicrobial | 28.9 |
| N-Hydroxy-5-methyl-1H-indole-3-carboximidamide | 3 | Anti-inflammatory | 35.6 |
The 5-carboximidamide substitution confers superior anticancer potency compared to analogues, likely due to enhanced target binding .
Future Directions and Challenges
Targeted Drug Delivery
Encapsulation in lipid nanoparticles (LNPs) could improve solubility and tumor accumulation. Preliminary studies show a 2.3-fold increase in bioavailability with LNPs.
Combination Therapies
Synergistic effects with checkpoint inhibitors (e.g., anti-PD-1) are under investigation to amplify antitumor immune responses.
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